2',6'-Dichloro-3'-fluoroacetophenone

Catalog No.
S714730
CAS No.
290835-85-7
M.F
C8H5Cl2FO
M. Wt
207.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',6'-Dichloro-3'-fluoroacetophenone

CAS Number

290835-85-7

Product Name

2',6'-Dichloro-3'-fluoroacetophenone

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanone

Molecular Formula

C8H5Cl2FO

Molecular Weight

207.03 g/mol

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-3H,1H3

InChI Key

VJBFZHHRVCPAPZ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)Cl

Synonyms

2,6-Dichloro-3-fluoroacetophenone; 2’,6’-Dichloro-3’-fluoroacetophenone

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Cl)F)Cl

2',6'-Dichloro-3'-fluoroacetophenone is an organic compound with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol. It appears as a clear colorless to light yellow liquid and is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, specifically at the 2 and 6 positions, and a fluorinated acetophenone moiety at the 3 position. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals .

There is no documented research readily available on the specific mechanism of action of DCF.

Typical of halogenated compounds. These include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The electron-withdrawing effects of the chlorine and fluorine groups can facilitate further substitutions on the aromatic ring.
  • Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines under specific conditions.

These reactions make it a versatile intermediate in organic synthesis .

Synthesis of 2',6'-dichloro-3'-fluoroacetophenone can be achieved through several methods:

  • Direct Halogenation: Starting from acetophenone, chlorination and fluorination can be performed using reagents such as phosphorus pentachloride and potassium fluoride.
  • Multi-step Synthesis: A more complex route involves synthesizing intermediates like 2,6-dichlorobenzaldehyde followed by a fluorination step to introduce the fluorine atom.
  • Reagent-Based Synthesis: Utilizing specific reagents like sulfuryl chloride for chlorination followed by fluorination with HF or other fluorinating agents can yield the desired product .

2',6'-Dichloro-3'-fluoroacetophenone serves multiple purposes in various fields:

  • Pharmaceutical Intermediate: It is used in the synthesis of active pharmaceutical ingredients due to its structural properties.
  • Organic Synthesis: The compound acts as a building block for more complex organic molecules in research and industrial applications.
  • Agricultural Chemicals: Potential applications include use as a precursor in developing agrochemicals .

Interaction studies involving 2',6'-dichloro-3'-fluoroacetophenone focus on its reactivity with biological systems and other chemical entities. Preliminary findings suggest that its halogenated nature may enhance interactions with enzymes or receptors, although comprehensive studies are needed to clarify its pharmacodynamics and pharmacokinetics. Understanding these interactions could lead to insights into its efficacy as a pharmaceutical agent or its environmental impact when used in agricultural applications .

Several compounds share structural similarities with 2',6'-dichloro-3'-fluoroacetophenone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,6-DichloroacetophenoneTwo chlorine atoms on acetophenoneLacks fluorine; primarily used as an insecticide
3-FluoroacetophenoneOne fluorine atom on acetophenoneNo chlorine; different reactivity profile
2-Chloro-3-fluoroacetophenoneOne chlorine, one fluorineSimilar reactivity; less halogenation

The uniqueness of 2',6'-dichloro-3'-fluoroacetophenone lies in its combination of both chlorine and fluorine substituents, which may confer distinct chemical reactivity patterns not observed in other similar compounds .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.98%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (17.02%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (17.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

290835-85-7

Wikipedia

2',6'-Dichloro-3'-fluoroacetophenone

Dates

Modify: 2023-08-15

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